

1-Cyclopentylpiperazine chemical properties and structure

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Compound of Interest

Compound Name: 1-Cyclopentylpiperazine

Cat. No.: B042781

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An In-depth Technical Guide to **1-Cyclopentylpiperazine**: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, **1-Cyclopentylpiperazine** is a significant heterocyclic amine used as a key building block in the synthesis of various pharmaceutical compounds. Its unique structure, combining a cyclopentyl group with a piperazine ring, imparts specific physicochemical properties that make it a versatile intermediate in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications.

Chemical Structure and Identification

1-Cyclopentylpiperazine is structurally defined by a piperazine ring substituted at one of the nitrogen atoms with a cyclopentyl group.

- IUPAC Name: **1-cyclopentylpiperazine**^[1]
- CAS Number: 21043-40-3^{[1][2][3][4][5][6]}
- Molecular Formula: C₉H₁₈N₂^{[1][2][3]}
- SMILES: C1CCC(C1)N2CCNCC2^{[1][5][7]}
- InChI Key: PVMCQBPJKPMOKM-UHFFFAOYSA-N^{[1][7]}

Physicochemical Properties

The physicochemical properties of **1-Cyclopentylpiperazine** are crucial for its handling, reaction optimization, and application in synthesis. The data, compiled from various sources, is summarized below. Note that some variation exists in reported values, which may be attributed to different experimental conditions and purity levels.

Property	Value	Source(s)
Molecular Weight	154.25 g/mol	[1][2]
Appearance	White crystalline solid to colorless or light yellow liquid/powder.[2]	[2]
Melting Point	25 °C to 98 °C (wide range reported)	[2]
Boiling Point	233.3 °C @ 760 mmHg 120 °C @ 13 mmHg 105 °C @ 11 mmHg	[4][8]
Density (Predicted)	0.989 ± 0.06 g/cm ³	[2][9]
Flash Point	95.7 °C	[2][4]
pKa (Predicted)	9.28 ± 0.10	[2][7]
Refractive Index	1.500 - 1.504	[2]
Solubility	Slightly soluble in water.[2][10] Soluble in organic solvents like ethers, alcohols, ketones, DMSO, and methanol.[2]	[2][10]

Experimental Protocols: Synthesis

The primary industrial synthesis of **1-Cyclopentylpiperazine** involves the reductive amination of cyclopentanone with piperazine.

Protocol: Catalytic Hydrogen Reduction

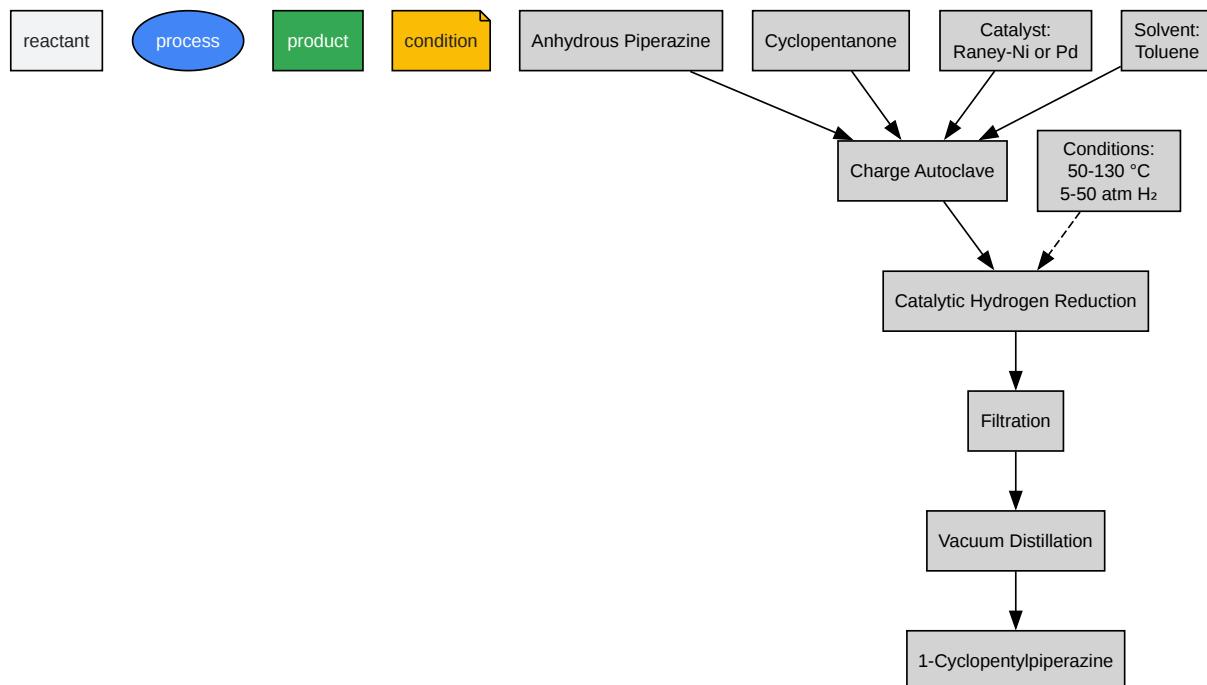
This method provides an efficient route using readily available starting materials.[\[8\]](#)

Materials:

- Anhydrous piperazine
- Cyclopentanone
- Toluene (solvent)
- Raney-nickel or Palladium (Pd) catalyst
- Hydrogen gas
- High-pressure autoclave with magnetic stirring

Procedure:

- Charging the Reactor: In a high-pressure autoclave, charge anhydrous piperazine, cyclopentanone (in a molar ratio of 1:0.5 to 1:1.5 with piperazine), toluene, and the hydrogenation catalyst (e.g., 2-50 wt% Raney-nickel based on piperazine).[\[8\]](#)
- Reaction Conditions: Seal the autoclave and introduce hydrogen gas to a pressure of 5-50 atm.[\[8\]](#)
- Heating and Agitation: Heat the mixture to 50-130 °C while stirring. Maintain the reaction for 30 minutes to 6 hours, adding hydrogen as it is consumed to maintain pressure.[\[8\]](#)
- Reaction Completion and Work-up: The reaction is complete when hydrogen consumption ceases. Cool the reactor to room temperature and vent the excess hydrogen.
- Purification: Filter the reaction mixture to remove the catalyst. The resulting filtrate is then subjected to distillation under reduced pressure to isolate **1-Cyclopentylpiperazine**. A boiling point of 118-120 °C at 13 mmHg has been reported for the purified product.[\[8\]](#)



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Caption: Experimental workflow for the synthesis of **1-Cyclopentylpiperazine**.

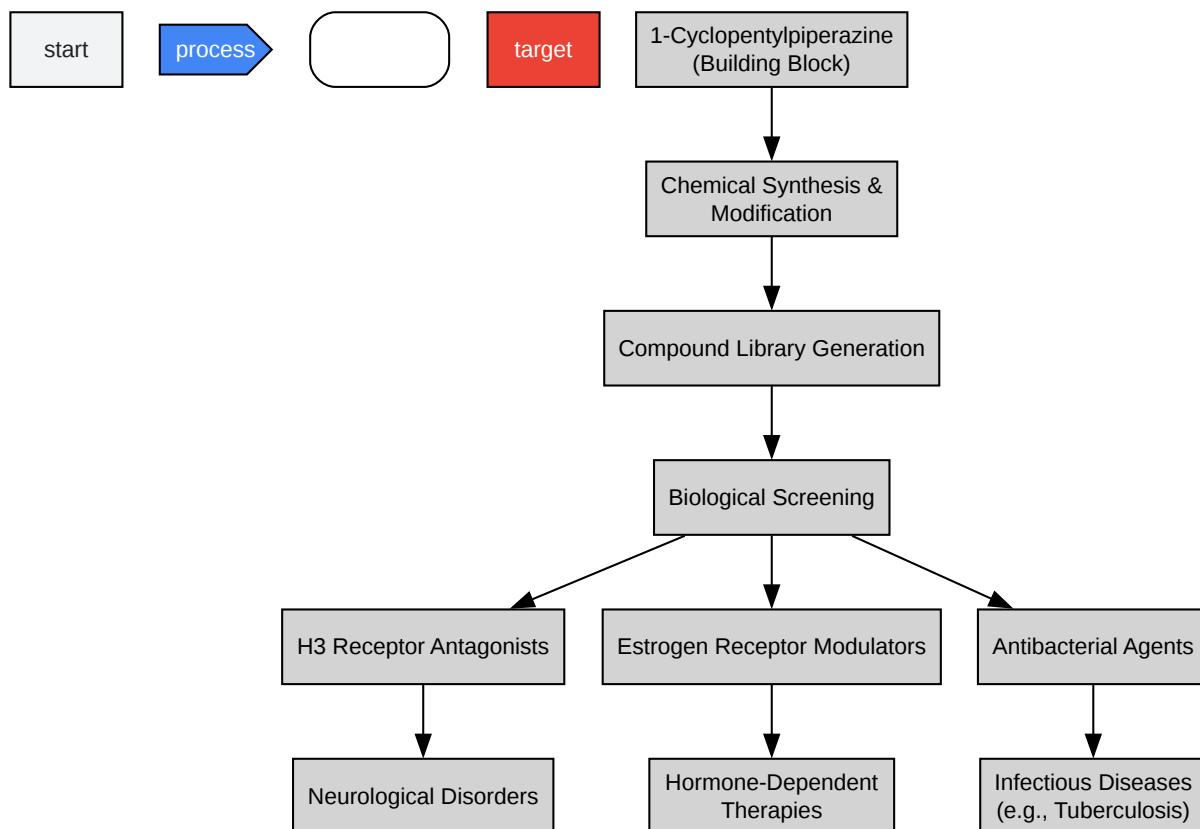
Role in Drug Development

1-Cyclopentylpiperazine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial scaffold or intermediate. Its structural motif is found in compounds targeting various biological systems.

- H3 Receptor Antagonists: The molecule is used to synthesize novel quinolines that act as histamine H3 receptor antagonists, a class of drugs investigated for treating neurological disorders.[6][11]

- Estrogen Receptor Modulators: It is also a precursor for developing selective estrogen receptor modulators (SERMs), which have applications in hormone-dependent therapies.[6] [11]
- Antibacterial Agents: Derivatives have shown potent antibacterial activity. For example, 3-(4-cyclopentyl-1-piperazinyl)iminomethylrifamycin SV is effective against *Mycobacterium tuberculosis*.[12]

The following diagram illustrates the role of **1-Cyclopentylpiperazine** as a foundational element in the drug discovery pipeline.



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Caption: Logical workflow of **1-Cyclopentylpiperazine** in drug development.

Safety and Handling

1-Cyclopentylpiperazine is classified as an irritant and may be harmful if swallowed or inhaled.[1][2]

- Hazard Codes: Xi, Xn (Irritant, Harmful).[9]
- GHS Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Precautionary Measures: Use in a well-ventilated area.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[2][14] Avoid contact with skin and eyes and prevent inhalation of dust or vapors.[2][13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, under an inert atmosphere if possible.[2][5]

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